![molecular formula C16H13N3OS B5638214 1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)
1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone" involves multi-step chemical reactions, starting from basic chemical structures to more complex derivatives. A notable method involves the reaction of 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones, yielding a series of polysubstituted derivatives with thiazole groups in high yields (Nural et al., 2018). Microwave-assisted synthesis techniques have also been employed to prepare 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, demonstrating the versatility and efficiency of modern synthetic methods (Ankati & Biehl, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone" is characterized by complex heterocyclic systems, often involving thiazole and pyridine rings. These structures have been elucidated using techniques such as IR, 1H NMR, mass spectra, and elemental analyses, confirming the presence of the desired heterocyclic compounds (Attaby et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including diazotization, coupling with active -CH2- containing compounds, and reactions with phenyl isothiocyanate to yield thiourea derivatives. Such reactions are pivotal in extending the chemical diversity and potential applications of these molecules (Attaby et al., 2006).
properties
IUPAC Name |
1-[3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11(20)13-3-2-4-14(9-13)18-16-19-15(10-21-16)12-5-7-17-8-6-12/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRZUHRYOQNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973145 |
Source
|
Record name | 1-(3-{[4-(Pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[4-(4-Pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone | |
CAS RN |
5757-85-7 |
Source
|
Record name | 1-(3-{[4-(Pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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